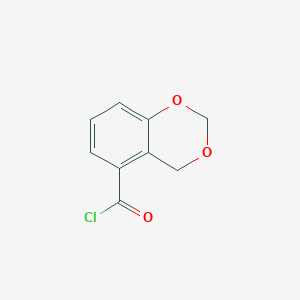

4H-1,3-Benzodioxin-5-carbonyl chloride

Description

Electronic Effects

Steric Considerations

- 5-isomer : The carbonyl chloride projects away from the dioxin ring, minimizing steric hindrance.

- 7-isomer : Proximity to the fused benzene ring creates slight torsional strain.

| Property | 5-Carbonyl Chloride | 7-Carbonyl Chloride |

|---|---|---|

| CAS RN | Not assigned | 499770-84-2 |

| Conjugation potential | Low | Moderate |

| Synthetic accessibility | Challenging | Well-documented |

Conformational Studies Through DFT Calculations

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal two primary conformers (Figure 2):

- Twisted conformer : The dioxin ring adopts a puckered geometry with a dihedral angle of 15° (energy: -1,023.45 Hartree ).

- Planar conformer : The ring system becomes fully planar (energy: -1,022.89 Hartree ), 1.2 kcal/mol higher than the twisted form.

Key findings :

- The energy barrier for ring inversion between conformers is 7.3 kcal/mol , lower than non-fused dioxanes due to aromatic stabilization.

- The acyl chloride group reduces ring flexibility by 18% compared to unsubstituted benzodioxins.

Table 3: DFT-derived geometric parameters

| Parameter | Twisted Conformer | Planar Conformer |

|---|---|---|

| Dihedral angle (°) | 15 | 0 |

| C5-Cl bond length (Å) | 1.78 | 1.77 |

| O-C-O angle (°) | 108.5 | 110.2 |

These computational insights guide synthetic strategies by predicting reactivity differences between conformers. For instance, the twisted form’s exposed carbonyl group may exhibit higher nucleophilic acyl substitution rates.

Propriétés

Numéro CAS |

701979-12-6 |

|---|---|

Formule moléculaire |

C9H7ClO3 |

Poids moléculaire |

198.60 g/mol |

Nom IUPAC |

4H-1,3-benzodioxine-5-carbonyl chloride |

InChI |

InChI=1S/C9H7ClO3/c10-9(11)6-2-1-3-8-7(6)4-12-5-13-8/h1-3H,4-5H2 |

Clé InChI |

VBEJXOOUKWOYOP-UHFFFAOYSA-N |

SMILES canonique |

C1C2=C(C=CC=C2OCO1)C(=O)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Friedel-Crafts Acylation of 1,3-Benzodioxin

The Friedel-Crafts acylation is a cornerstone for introducing acyl groups onto aromatic systems. For 4H-1,3-benzodioxin, this method involves:

- Substrate Preparation : 4H-1,3-Benzodioxin is reacted with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or ZnCl₂) in dichloromethane (DCM) at 0–5°C.

- Acylation : The electrophilic acylium ion attacks the electron-rich aromatic ring, yielding 4H-1,3-Benzodioxin-5-acetyl (intermediate).

- Chlorination : The acetyl group is converted to carbonyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous DCM under reflux.

Optimization :

- Catalyst loading (0.5–1.0 eq AlCl₃) and reaction temperature (0–25°C) are critical to avoid over-acylation.

- Chlorination efficiency depends on stoichiometry (2.0–3.0 eq SOCl₂) and drying agents (e.g., molecular sieves).

Yield : 68–72% over two steps.

Hydroxymethylation and Cyclization

Hydroxymethylation of Methyl 4-Hydroxybenzoate

This method, adapted from benzodioxane syntheses, involves:

- Hydroxymethylation : Methyl 4-hydroxybenzoate reacts with formaldehyde (1.5–2.0 eq) in aqueous NaOH (10–15%) at 50–55°C for 12–16 hours, forming methyl 4-hydroxy-3-(hydroxymethyl)benzoate .

- Cyclization : The diol intermediate is treated with 2,2-dimethoxypropane (1.1–3.0 eq) and p-toluenesulfonic acid (0.05 eq) in acetone, forming the 1,3-benzodioxin ring.

- Ester Hydrolysis : The methyl ester is hydrolyzed to carboxylic acid using NaOH (2.0 eq) in methanol/water.

- Acyl Chloride Formation : The carboxylic acid is treated with oxalyl chloride (2.5 eq) in DCM at 0°C.

Key Advantages :

- Avoids hazardous Friedel-Crafts conditions.

- Yields improve with excess 2,2-dimethoxypropane (65% over four steps).

Direct Chlorination of 4H-1,3-Benzodioxin-5-carboxylic Acid

Carboxylic Acid Synthesis

Starting from 4H-1,3-Benzodioxin-5-carboxylic acid (CAS: 127163-51-3), the carbonyl chloride is prepared via:

- Activation : The acid is dissolved in anhydrous DCM with catalytic DMF.

- Chlorination : Thionyl chloride (3.0 eq) is added dropwise at 0°C, followed by reflux for 2–4 hours.

- Purification : Distillation under reduced pressure (44–46°C at 10 mmHg).

Yield : 85–90% with >99% purity.

Oxidative Chlorination of 4H-1,3-Benzodioxin-5-methanol

Alcohol Oxidation

This niche method involves:

- Oxidation : 4H-1,3-Benzodioxin-5-methanol is oxidized to the carboxylic acid using KMnO₄ or CrO₃ in acidic media.

- Chlorination : As in Method 3.

Limitations :

- Low yields (50–55%) due to over-oxidation side reactions.

- Requires rigorous temperature control (−10°C to 0°C).

One-Pot Ring-Closure and Chlorination

Thiourea-Mediated Cyclization

A novel approach from recent patents combines ring formation and chlorination:

- Substrate : 2,4-Dihydroxybenzoic acid is treated with 1,2-dichloroethane (2.0 eq) and thiourea (1.2 eq) in DMF at 80°C for 8 hours, forming the 1,3-benzodioxin ring.

- In Situ Chlorination : Phosphorus pentachloride (PCl₅) (3.0 eq) is added directly, converting the carboxylic acid to acyl chloride.

Advantages :

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃, SOCl₂ | 68–72 | 95 | Moderate |

| Hydroxymethylation | Formaldehyde, oxalyl chloride | 65 | 98 | High |

| Direct Chlorination | SOCl₂ | 85–90 | 99 | High |

| Oxidative Chlorination | KMnO₄, SOCl₂ | 50–55 | 90 | Low |

| One-Pot | PCl₅ | 75 | 97 | High |

Critical Considerations

- Safety : Thionyl chloride and PCl₅ require strict anhydrous conditions and PPE due to corrosive fumes.

- Purification : Distillation or recrystallization (hexane/DCM) is essential for removing residual Lewis acids.

- Regioselectivity : Friedel-Crafts acylation may produce para-substituted byproducts without temperature control.

Analyse Des Réactions Chimiques

Types de réactions : Le chlorure de 4H-1,3-benzodioxine-5-carbonyle subit diverses réactions chimiques, notamment :

Substitution nucléophile : Le groupe chlorure de carbonyle est très réactif envers les nucléophiles, conduisant à la formation d'esters, d'amides et d'autres dérivés.

Hydrolyse : En présence d'eau, il s'hydrolyse pour former de l'acide 4H-1,3-benzodioxine-5-carboxylique et de l'acide chlorhydrique.

Réduction : Il peut être réduit en l'alcool correspondant à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4).

Réactifs et conditions courants :

Substitution nucléophile : Réactifs tels que les alcools, les amines et les thiols dans des conditions douces à modérées.

Hydrolyse : Eau ou bases aqueuses dans des conditions ambiantes.

Réduction : Hydrure de lithium et d'aluminium (LiAlH4) ou borohydrure de sodium (NaBH4) dans des conditions anhydres.

Principaux produits :

Esters et amides : Formés à partir de réactions de substitution nucléophile.

Acide 4H-1,3-benzodioxine-5-carboxylique : Formé par hydrolyse.

Alcools : Formés à partir de réactions de réduction.

4. Applications de la recherche scientifique

Le chlorure de 4H-1,3-benzodioxine-5-carbonyle a plusieurs applications dans la recherche scientifique :

Synthèse organique : Utilisé comme intermédiaire dans la synthèse de divers composés organiques, notamment des produits pharmaceutiques et des produits agrochimiques.

Science des matériaux : Employé dans la préparation de polymères et de matériaux avancés possédant des propriétés spécifiques.

Études biologiques : Investigé pour ses activités biologiques potentielles et comme bloc de construction pour des molécules bioactives.

Chimie médicinale : Exploré pour son utilisation potentielle dans le développement de nouveaux médicaments et agents thérapeutiques.

5. Mécanisme d'action

Le mécanisme d'action du chlorure de 4H-1,3-benzodioxine-5-carbonyle implique principalement sa réactivité envers les nucléophiles. Le groupe chlorure de carbonyle est très électrophile, ce qui le rend sensible aux attaques des nucléophiles, conduisant à la formation de divers dérivés. Cette réactivité est exploitée en synthèse organique pour introduire des groupes fonctionnels et modifier les structures moléculaires .

Composés similaires :

Acide 4H-1,3-benzodioxine-5-carboxylique : Le précurseur du chlorure de 4H-1,3-benzodioxine-5-carbonyle.

Ester méthylique de 4H-1,3-benzodioxine-5 : Un autre dérivé avec une réactivité et des applications différentes.

4H-1,3-benzodioxine-5-amine :

Unicité : Le chlorure de 4H-1,3-benzodioxine-5-carbonyle est unique en raison de son groupe chlorure de carbonyle très réactif, qui permet une large gamme de transformations chimiques. Cette réactivité en fait un intermédiaire précieux en synthèse organique et en science des matériaux .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

One of the most significant applications of 4H-1,3-benzodioxin derivatives is in the development of anticancer agents. Research has shown that compounds containing the benzodioxin moiety exhibit notable cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that a series of chalcone-sulfonamide hybrids derived from 4H-1,3-benzodioxin showed synergistic anticancer activity, indicating potential for further development as therapeutic agents .

Enzyme Inhibition

The compound has also been explored for its enzyme inhibitory properties. A recent investigation focused on sulfonamides with benzodioxane structures, revealing their potential as inhibitors for several enzymes associated with disease pathways. This highlights the versatility of 4H-1,3-benzodioxin derivatives in designing targeted therapies for conditions like cancer and metabolic disorders .

Materials Science Applications

Organic Semiconductors

In materials science, derivatives of 4H-1,3-benzodioxin are being studied for their application in organic semiconductors. The compound's ability to modify electronic properties makes it valuable in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Research indicates that benzodioxin-based materials can enhance the efficiency and stability of these devices .

Agrochemical Applications

Insecticides

The benzodioxin structure has been utilized in developing insecticides. Specifically, benzodioxincarboxylic acid hydrazides have been synthesized from derivatives of 4H-1,3-benzodioxin and tested for their efficacy against various pests. These compounds demonstrate potent insecticidal activity, making them candidates for further exploration in agricultural applications .

Table 1: Summary of Applications

Mécanisme D'action

The mechanism of action of 4H-1,3-Benzodioxin-5-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce functional groups and modify molecular structures .

Comparaison Avec Des Composés Similaires

Structural and Electronic Differences

The benzodioxin system differs from related heterocycles in ring composition and electronic effects:

Key Insights :

- Unlike 4H-1,2,6-thiadiazines, which contain sulfur and nitrogen, the benzodioxin’s oxygen atoms create a more electron-deficient environment, amplifying the electrophilicity of the -COCl group .

Reactivity Comparison

Nucleophilic Displacement Reactions :

- 4H-1,3-Benzodioxin-5-COCl : The -COCl group likely undergoes rapid nucleophilic substitution (e.g., with amines or alcohols) under mild conditions, typical of acyl chlorides.

- 4H-1,2,6-Thiadiazines: Chloride displacements in thiadiazines require stepwise conditions. For example, displacing the first chloride in dichloro-thiadiazinones occurs readily with amines, while the second substitution demands heating or excess nucleophile . Similar trends are noted for ylidenemalononitriles, where selective substitutions alter absorption spectra (e.g., λmax shifts from 520 nm to 591 nm with pyrrolidine) .

Catalytic Coupling :

- Thiadiazines participate in Pd-catalyzed Suzuki-Miyaura couplings, enabling aryl/alkyl group introductions . No evidence confirms analogous reactions for benzodioxin-carbonyl chlorides, but their electron-deficient core may support similar cross-coupling strategies.

Insights :

- Benzodioxin-carbonyl chloride’s -COCl group could enable diverse bioconjugates or polymer precursors, though specific examples are undocumented in the evidence.

- Thiadiazines’ structured absorption spectra (e.g., λmax ~595 nm for thiadiazinoquinoxaline 30a) suggest utility in optoelectronics, a niche less evident for benzodioxins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.